2-[5-(3-Methoxyanilino)-2,4-dinitroimidazol-1-yl]ethanol
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Overview
Description
2-[5-(3-Methoxyanilino)-2,4-dinitroimidazol-1-yl]ethanol is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methoxyaniline group and two nitro groups attached to an imidazole ring, which is further connected to an ethanol moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Methoxyanilino)-2,4-dinitroimidazol-1-yl]ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amination: The methoxyaniline group is introduced via an amination reaction, where aniline derivatives react with the nitrated imidazole.
Ethanol Attachment: The final step involves the attachment of the ethanol moiety to the imidazole ring through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Methoxyanilino)-2,4-dinitroimidazol-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methoxyaniline group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-[5-(3-Methoxyanilino)-2,4-dinitroimidazol-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[5-(3-Methoxyanilino)-2,4-dinitroimidazol-1-yl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the methoxyaniline group can interact with various biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(3-Methoxyanilino)-2,4-dinitroimidazol-1-yl]methanol
- 2-[5-(3-Methoxyanilino)-2,4-dinitroimidazol-1-yl]propane
- 2-[5-(3-Methoxyanilino)-2,4-dinitroimidazol-1-yl]butane
Uniqueness
2-[5-(3-Methoxyanilino)-2,4-dinitroimidazol-1-yl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and methoxyaniline groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[5-(3-methoxyanilino)-2,4-dinitroimidazol-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O6/c1-23-9-4-2-3-8(7-9)13-10-11(16(19)20)14-12(17(21)22)15(10)5-6-18/h2-4,7,13,18H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEQXYCXNLGIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(N=C(N2CCO)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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